

discovery and synthesis of "HIV-1 inhibitor-9"

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Compound of Interest

Compound Name: HIV-1 inhibitor-9

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An in-depth guide to Doravirine, a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is provided as a representative example for the requested topic of "**HIV-1 inhibitor-9**," a non-standard designation for which no specific information is available. Doravirine was approved by the U.S. Food and Drug Administration (FDA) in 2018 and is used in the treatment of HIV-1 infection.[1][2]

Discovery and Rationale for Development

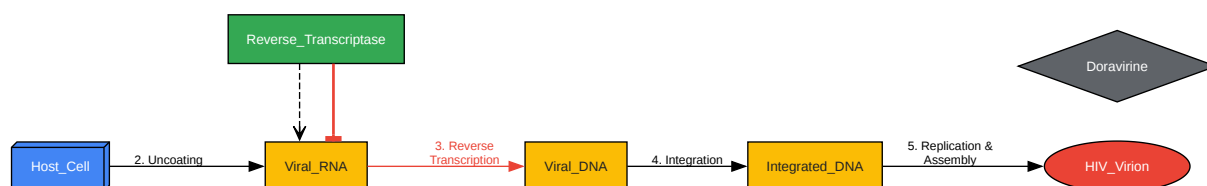
Doravirine was rationally designed to be a potent HIV-1 NNRTI with an improved resistance profile compared to earlier drugs in its class.[3] A key goal was to develop an inhibitor that would remain effective against common NNRTI resistance mutations, such as K103N, Y181C, and G190A.[2][3] The discovery process involved optimizing a novel series of pyridinone-based NNRTIs to enhance their potency and pharmacokinetic properties.[4][5] This led to the identification of Doravirine (formerly MK-1439), which demonstrated efficacy against both wild-type HIV-1 and prevalent resistant strains.[6]

Mechanism of Action

Doravirine is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[7][8] HIV, a retrovirus, uses RT to transcribe its single-stranded RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[9]

Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleotides for the active site of the enzyme, Doravirine binds to a distinct, allosteric site on the RT enzyme known as the NNRTI binding pocket.[9] This binding induces a

conformational change in the enzyme, which distorts the active site and inhibits its function, thereby preventing the conversion of viral RNA to DNA.[9] Doravirine does not inhibit human cellular DNA polymerases α , β , or mitochondrial DNA polymerase γ . [7][8]



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Caption: Mechanism of Doravirine Action in HIV-1 Lifecycle.

Quantitative Data

Doravirine's efficacy is demonstrated by its potent antiviral activity against both wild-type and mutant HIV-1 strains, as well as its favorable pharmacokinetic profile in humans.

Table 1: In Vitro Antiviral Activity

HIV-1 Strain	IC50 (nM)	EC50 (nM)	EC95 (nM)
Wild-Type	12	0.6 - 10	20
K103N mutant	21	-	43
Y181C mutant	31	-	27
K103N/Y181C mutant	33	-	55
HIV-2	-	1250	-

Data compiled from multiple sources. IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values are measures of drug potency in vitro.[\[10\]](#)
[\[11\]](#)[\[12\]](#)[\[13\]](#)

Table 2: Human Pharmacokinetics (100 mg once daily)

Parameter	Value
Absolute Bioavailability	~64%
Tmax (Time to peak concentration)	2 hours
Elimination Half-life	~15 hours
Steady-State AUC0-24h	37.8 $\mu\text{M}\cdot\text{h}$
Steady-State Cmax	2,260 nM
Steady-State C24h (Trough)	930 nM

Data from clinical studies in healthy and HIV-1 infected adults.[\[8\]](#)[\[11\]](#)[\[14\]](#)

Synthesis and Experimental Protocols

The synthesis of Doravirine has been optimized for large-scale production.^{[15][16]} A robust, multi-kilogram scale synthesis has been described, which is crucial for clinical supply.^{[10][15]}

Protocol 1: Key Synthetic Step - N-Alkylation

This protocol describes a key step in a reported synthesis route: the N-alkylation of the pyridone core with the triazole side-chain.

Objective: To couple 3-chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile with 3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.

Materials:

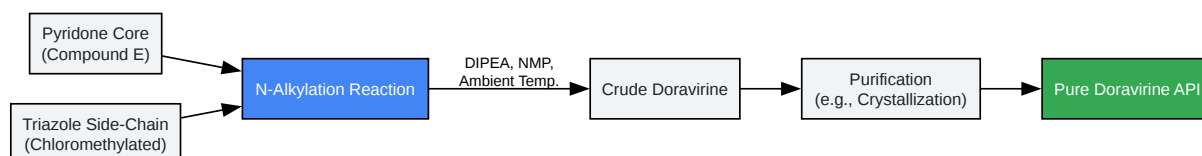
- 3-chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile (1.0 eq)
- 3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one solution in N-Methyl-2-pyrrolidone (NMP) (1.2 eq)
- N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
- 2-methyl-2-butanol
- NMP (solvent)

Procedure:

- Charge a suitable reaction vessel with a solution of 3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one in NMP.
- Add 3-chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile, additional NMP, and 2-methyl-2-butanol to the vessel.
- Slowly add N,N-diisopropylethylamine to the resulting suspension over a period of 4 hours at ambient temperature.
- Age the reaction mixture for approximately 18 hours at ambient temperature, monitoring for completion by HPLC.

- Upon completion, proceed with aqueous workup and isolation procedures to obtain the final product, Doravirine.

This is a generalized protocol based on published literature and should be adapted and optimized for specific laboratory conditions.[5]



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Caption: Simplified Workflow for the Synthesis of Doravirine.

Resistance Profile

Doravirine exhibits a distinct resistance profile compared to other NNRTIs like efavirenz (EFV) and rilpivirine (RPV).[3][17] While it retains activity against common NNRTI mutations like K103N and Y181C, specific mutations can reduce its susceptibility.[2][17]

The most common resistance-associated mutations (RAMs) that emerge in response to Doravirine therapy are V106A/I/M and F227C.[18][19] The development of resistance during clinical trials has been reported as uncommon.[18] Importantly, the RAMs associated with Doravirine show limited cross-resistance to other NNRTIs, making it a valuable option in various treatment scenarios.[3][17]

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